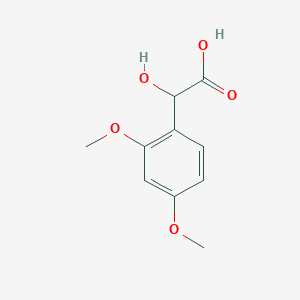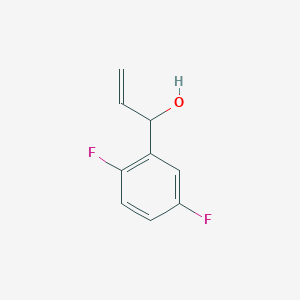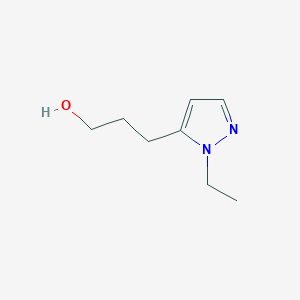
3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-ol is a heterocyclic compound with the molecular formula C8H14N2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable alkylating agent, followed by reduction. One common method is the alkylation of 1-ethyl-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
化学反应分析
Types of Reactions
3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for the oxidation of the alcohol group.
Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the compound.
Major Products Formed
Oxidation: The major products are the corresponding aldehyde and carboxylic acid.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced in place of the hydroxyl group.
科学研究应用
3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
相似化合物的比较
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol
- 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Uniqueness
3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the hydroxyl group at the 3-position of the propyl chain distinguishes it from other similar compounds .
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
3-(2-ethylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-2-10-8(4-3-7-11)5-6-9-10/h5-6,11H,2-4,7H2,1H3 |
InChI 键 |
NIWZDSQCHKOZMM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC=N1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


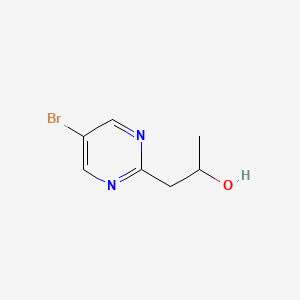
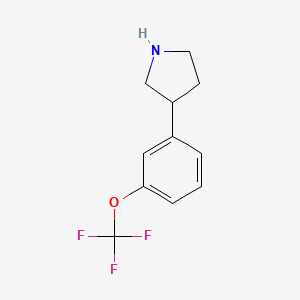
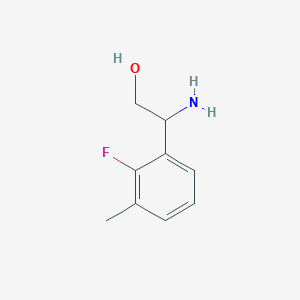
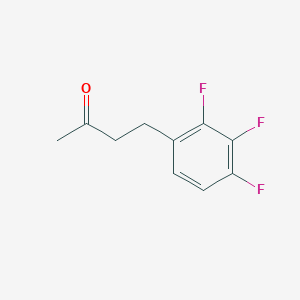
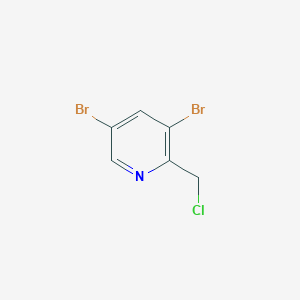
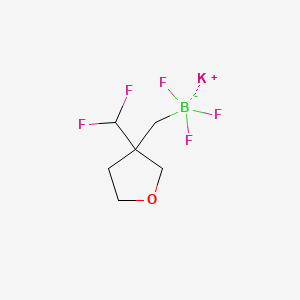
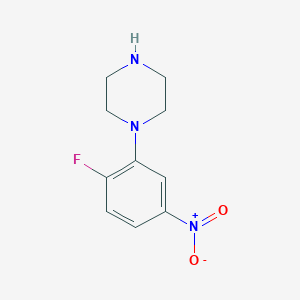
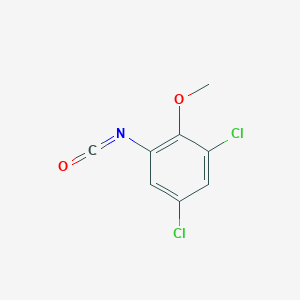

![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

